N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine
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Overview
Description
N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine is a derivative of L-alanine, an amino acid commonly found in proteins The compound features a thienyl group, a methyl group, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine typically involves several steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction.
Methylation: The compound is methylated to introduce the N-methyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the thienyl group or other functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like piperidine for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine exerts its effects depends on its interactions with molecular targets. The thienyl group may interact with specific enzymes or receptors, while the Fmoc group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-alanine: Lacks the thienyl and methyl groups.
N-Fmoc-N-methyl-L-alanine: Lacks the thienyl group.
N-Fmoc-3-(2-thienyl)-L-alanine: Lacks the methyl group.
Properties
Molecular Formula |
C23H21NO4S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C23H21NO4S/c1-24(21(22(25)26)13-15-7-6-12-29-15)23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-12,20-21H,13-14H2,1H3,(H,25,26) |
InChI Key |
BSQVBFTWKMOFNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1=CC=CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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